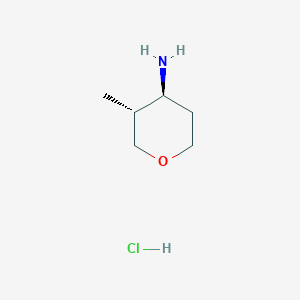

(3R,4S)-3-Methyloxan-4-amine hydrochloride

CAS No.: 1638744-60-1

Cat. No.: VC8079930

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638744-60-1 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 |

| IUPAC Name | (3R,4S)-3-methyloxan-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |

| Standard InChI Key | KNQUEEOHOGWETD-GEMLJDPKSA-N |

| Isomeric SMILES | C[C@H]1COCC[C@@H]1N.Cl |

| SMILES | CC1COCCC1N.Cl |

| Canonical SMILES | CC1COCCC1N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an oxane ring (C₅H₁₀O) substituted with a methyl group at position 3 and an amine group at position 4, with the stereochemical descriptors (3R,4S) indicating the spatial arrangement of these substituents . The hydrochloride salt form arises from protonation of the amine by hydrochloric acid, yielding a stable crystalline solid.

Table 1: Key Molecular Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | (3R,4S)-3-Methyloxan-4-amine hydrochloride |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.64 g/mol |

| Parent Compound | (3R,4S)-3-Methyloxan-4-amine |

| CAS Number | Not publicly listed |

The molecular formula was derived by combining the oxane backbone (C₅H₁₀O) with a methyl group (CH₃), an amine (NH₂), and hydrochloric acid (HCl) .

Stereochemical Considerations

The (3R,4S) configuration imposes specific spatial constraints on the molecule, influencing its intermolecular interactions and reactivity. Computational modeling of analogous compounds suggests that the methyl and ammonium groups adopt equatorial positions to minimize steric strain in the chair conformation of the oxane ring .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for this compound are documented, methods for analogous cyclic amines provide a framework. A plausible pathway involves:

-

Ring Formation: Cyclization of a diol precursor to form the oxane ring.

-

Functionalization: Introduction of the methyl group via alkylation and the amine group through nucleophilic substitution or reductive amination .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Reaction Steps

| Step | Process | Reagents/Conditions |

|---|---|---|

| 1 | Cyclization | Acid catalysis, heat |

| 2 | Methylation | Methyl iodide, base |

| 3 | Amination | Ammonia, Pd/C catalyst |

| 4 | Salt Formation | HCl in ethanol |

Physicochemical Properties

Physical State and Solubility

As a hydrochloride salt, the compound is expected to be a white crystalline solid. Solubility trends for similar amines suggest:

-

High solubility in polar solvents (water, methanol).

-

Moderate solubility in ethanol.

-

Low solubility in nonpolar solvents (hexane, diethyl ether) .

Thermal Stability

Cyclic amine hydrochlorides typically exhibit melting points between 150–250°C. Thermogravimetric analysis (TGA) of related compounds shows decomposition onset near 200°C .

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

Chiral amines like (3R,4S)-3-Methyloxan-4-amine hydrochloride serve as intermediates in asymmetric synthesis. Their rigid cyclic structures enhance stereochemical control in reactions such as:

-

Peptide coupling: For protease inhibitor development.

-

Catalytic hydrogenation: To generate enantiomerically pure alcohols .

Biological Activity

While no direct pharmacological data exists, structurally related amines exhibit activity at neuronal receptors (e.g., GABAₐ) . The stereochemistry of the amine group may influence binding affinity to biological targets.

Future Research Directions

-

Stereoselective Synthesis: Development of enantioselective routes to improve yield.

-

Biological Screening: Evaluation of receptor-binding activity in neurological targets.

-

Formulation Studies: Investigation of salt forms for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume